
Teprenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Teprenone can be synthesized through various methods. One common synthetic route involves the use of (2E, 6E)-farnesol as a starting material. The synthesis proceeds through five sequential reactions:
- Reaction with sulfuryl chloride or sulfonic anhydride.
- Reaction with acetoacetic acid ester sodium salt.
- Hydrolysis and decarboxylation in an alkaline solution.
- Reaction with vinyl magnesium halide.
- Reaction with acetoacetate alkyl ester in the presence of a catalyst .
Another method involves the reaction of geranylgeranio with acetone and lithium diisopropylamide in the presence of cuprous iodide to synthesize all-trans-teprenone .
Industrial Production Methods
Industrial production of this compound often involves the use of subcritical fluid chromatography for the separation of its structural isomers (mono-cis and all-trans). This method provides better resolution and run time compared to conventional methods like gas chromatography and high-performance liquid chromatography .
Chemical Reactions Analysis
Teprenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include sulfuryl chloride, acetoacetic acid ester sodium salt, vinyl magnesium halide, and acetoacetate alkyl ester . Major products formed from these reactions include different isomers and derivatives of this compound.
Scientific Research Applications
Neuroprotection in Alzheimer's Disease
Teprenone has been studied for its neuroprotective effects, particularly in the context of Alzheimer's disease (AD). A randomized, double-blind, placebo-controlled study assessed the efficacy of this compound in patients with mild to moderate AD. The study found that while cognitive assessment scores did not differ significantly between groups, there was a notable improvement in Mini-Mental State Examination (MMSE) scores among patients receiving this compound, especially those with mild medial temporal atrophy. This suggests that this compound may be beneficial when administered early in the disease progression .
Key Findings:
- Study Design: Randomized, double-blind, placebo-controlled
- Participants: Patients with mild to moderate AD
- Outcome: Significant improvement in MMSE scores (p = 0.044) for this compound group compared to placebo .
Gastrointestinal Protection
This compound's primary application remains in gastroenterology, where it is used to protect the gastric mucosa and promote recovery from damage caused by non-steroidal anti-inflammatory drugs (NSAIDs). A systematic review and meta-analysis demonstrated that this compound significantly reduces gastrointestinal symptoms associated with NSAID use, thereby highlighting its role as a preventive agent against NSAID-induced gastrointestinal injury .
Key Findings:
- Efficacy: Statistically significant reduction of GI symptoms in patients on this compound compared to control groups.
- Mechanism: this compound enhances mucosal defense mechanisms and promotes healing processes .
Combination Therapy for Chronic Atrophic Gastritis
Recent studies have explored the effects of combining this compound with traditional herbal remedies such as Xiaochaihu decoction for treating chronic atrophic gastritis (CAG). A clinical trial involving 198 patients indicated that the combination therapy improved peripheral blood T lymphocyte levels and reduced cyclooxygenase-2 (COX-2) expression in gastric mucosa more effectively than this compound alone. This suggests that this compound may enhance the therapeutic effects of conventional treatments through immunomodulatory actions .
Key Findings:
- Combination Therapy: this compound + Xiaochaihu decoction
- Results: Enhanced T lymphocyte counts and decreased COX-2 levels (p < 0.001) compared to control .
Cryopreservation Applications
This compound has also been investigated for its role in cryopreservation protocols. It has been shown to induce heat shock proteins that protect cells during freezing processes. This application is particularly relevant in reproductive medicine where ovarian tissues are preserved for future use .
Key Findings:
- Function: Induces heat shock proteins that protect cells during cryopreservation.
- Application: Used in protocols for preserving ovarian tissues .
Efficacy of this compound in Clinical Studies
Mechanism of Action
Teprenone acts as a gastric mucoprotective agent by promoting the biosynthesis of polymer glycoproteins and phospholipids in the gastric mucosa. This enhances the defense function of the mucosa and aids in the healing of gastric lesions. This compound increases the amount of gastric mucus in the injured area without affecting physiological functions like gastric juice secretion .
Comparison with Similar Compounds
Teprenone is unique compared to other similar compounds due to its specific mechanism of action and its ability to enhance the biosynthesis of important macromolecule proteins and phospholipids in the gastric mucosa. Similar compounds include:
Squalene: Used for its antioxidant properties.
Tocotrienol: Known for its role in protecting against oxidative stress.
Reduced coenzyme Q10: Used for its role in cellular energy production.
This compound stands out due to its specific application in the treatment of gastric ulcers and its unique mechanism of action.
Biological Activity
Teprenone, also known as geranylgeranylacetone (GGA), is a synthetic compound primarily recognized for its gastroprotective properties. This article explores its biological activities through various studies, focusing on its effects on gastric mucosal protection, antibacterial activity, and potential therapeutic applications.
Overview of this compound
This compound is classified as an anti-ulcer agent and has been studied extensively for its protective effects against gastric mucosal injuries. It is particularly noted for its ability to prevent damage induced by non-steroidal anti-inflammatory drugs (NSAIDs) and stress-related gastric lesions.
This compound exhibits several biological activities, including:
- Gastroprotection : It enhances gastric mucus production, inhibits neutrophil infiltration, and maintains nitric oxide synthase (NOS) activity in the gastric mucosa, which is crucial for protecting the gastric lining from damage.
- Antibacterial Activity : this compound has demonstrated significant antibacterial effects against various pathogens, notably Staphylococcus aureus.
- Anti-inflammatory Effects : It reduces inflammatory responses in the gastric mucosa, contributing to its protective role against ulcer formation.
Clinical Studies
- NSAID-Induced Gastric Injury :
- A meta-analysis involving seven randomized controlled trials (RCTs) indicated that this compound significantly reduces the risk of gastrointestinal ulcers in patients taking NSAIDs. The relative risk (RR) of developing ulcers was found to be 0.37 (95% CI: 0.17–0.18), indicating a 63% reduction in ulcer incidence at 12 weeks compared to controls .
- Stress-Induced Gastric Lesions :
Data Table: Summary of Clinical Trials on this compound for Gastroprotection
Study Reference | Population | Dosage | Outcome Measure | Result |
---|---|---|---|---|
Chitapanarux et al. | Aspirin-naïve patients | 50 mg thrice daily | Incidence of GI ulcers | RR 0.37 at 12 weeks |
Zhao et al. | Patients on long-term NSAIDs | 50 mg thrice daily | GI symptoms | Significant reduction at 6 months |
Takeuchi et al. | Patients requiring low-dose aspirin | 50 mg thrice daily | Modified Lanza Score | Better reduction with famotidine |
Antibacterial Activity
This compound has shown promising antibacterial properties:
- In a study comparing this compound with other diterpenes, it was found that this compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 5 μg/ml .
- The bactericidal effect was observed to be dose-dependent, with significant reductions in viable cell counts over time.
Data Table: Antibacterial Efficacy of this compound Against S. aureus
Concentration (μg/ml) | Viable Cell Count Reduction (%) |
---|---|
1 | 20% |
5 | 50% |
10 | 70% |
80 | >90% |
Potential Applications in Alzheimer's Disease
Recent studies have explored this compound's potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease (AD). A randomized controlled trial indicated that this compound may have cognitive benefits, although further research is needed to establish its efficacy conclusively .
Q & A
Basic Research Questions
Q. What experimental models are commonly used to investigate Teprenone’s gastroprotective mechanisms?
this compound’s induction of heat shock proteins (HSPs) and anti-ulcer effects are typically studied using:
- In vitro models : Gastric mucosal cells treated with ethanol or radiation to assess cell viability, lactate dehydrogenase (LDH) release, and HSP70/90/60 expression .
- In vivo models : Rat stress ulcer models (e.g., water-immersion stress) to evaluate ulcer inhibition, HSP70 mRNA accumulation, and retinal ganglion cell protection under oxidative stress. Doses of 200 mg/kg orally are standard .
- Vascular endothelial models : Human umbilical vein endothelial cells (HUVECs) to study angiogenesis via VEGF/eNOS pathway activation .
Q. How is this compound’s purity validated in pharmaceutical formulations?
The Japanese Pharmacopoeia (JP) specifies:
- HPLC/UV and GC/FID methods : To quantify this compound isomers (mono-cis and all-trans forms) in APIs and capsules. However, these methods struggle with isomer resolution and long run times (~20 minutes for GC) .
- Purity criteria : 97.0–101.0% this compound content, verified via infrared spectroscopy, 2,4-dinitrophenylhydrazine tests for carbonyl groups, and heavy metal limits (<10 ppm) .
- Stability testing : Solutions stored at room temperature show <2% degradation over 14 hours .
Q. What pharmacokinetic parameters are critical for this compound’s bioavailability in human trials?
Key parameters include:
- Capsule vs. fine granule equivalence : Bioequivalence studies under fasting conditions ensure consistent absorption profiles .
- Dosing regimens : Standard adult doses are 150 mg this compound three times daily post-meals, with adjustments for hepatic impairment .
Advanced Research Questions
Q. How can chromatographic resolution of this compound isomers be improved for quality control?
Subcritical Fluid Chromatography (SubFC) with porous graphite carbon (PGC) columns outperforms traditional methods:
- Optimized parameters : Mobile phase (CO₂ with 5% ethanol modifier), 25°C, 2 mL/min flow rate. This achieves baseline separation of isomers in <6 minutes with resolution (Rs) >2.0 .
- Validation : Linearity (0.4–0.6 mg/mL, R² >0.999), precision (RSD <2% for retention time/peak area), and recovery (98–102%) meet ICH Q2(R1) guidelines .
Q. Why do preclinical findings on this compound’s HSP-mediated cytoprotection fail to translate to COVID-19 clinical trials?
A 2023 randomized trial (n=100) found no reduction in intubation rates despite HSP induction . Contradictions arise from:
- Dosage limitations : Gastric mucosal doses (150 mg/day) may inadequately induce HSPs in pulmonary tissues .
- Patient stratification : Most trial participants were non-severe (oxygen-independent), unlike preclinical models of acute lung injury .
- Timing : Late administration (7 days post-symptom onset) may miss early cytokine storm modulation .
Q. How should researchers address heterogeneity in meta-analyses of this compound’s gastrointestinal (GI) efficacy?
A 2021 meta-analysis (6 trials) showed reduced ulcer risk (RR 0.37, p=0.01) but highlighted methodological variability:
- Outcome standardization : Pooling gastric vs. small intestinal ulcers requires stratification .
- Temporal effects : Significant symptom reduction at 6–12 months (RR 0.20, p<0.01) but not at 3 months, suggesting prolonged use benefits .
- Bias mitigation : Use GRADE criteria to assess evidence quality and exclude unblinded studies .
Q. Methodological Considerations
Q. What are the best practices for stabilizing this compound in experimental settings?
- Storage : Powder at -20°C (3-year stability); DMSO solutions at -80°C (6-month stability). Avoid light/oxygen exposure to prevent oxidation-induced discoloration .
- In vitro handling : Prepare fresh solutions for cell assays to minimize solvent degradation .
Q. How can researchers optimize HSP quantification in this compound-treated models?
Properties
IUPAC Name |
(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXKZBETONXFO-NJFMWZAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166719 | |
Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Teprenone acts as an anti-ulcer and gastric mucoprotective agent used to treat gastric ulcers and gastritis. Currently, the full mechanisms of action are still unclear. | |
Record name | Teprenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3796-63-2, 6809-52-5 | |
Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3796-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraprenylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teprenone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teprenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAPRENYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B67OXM8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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